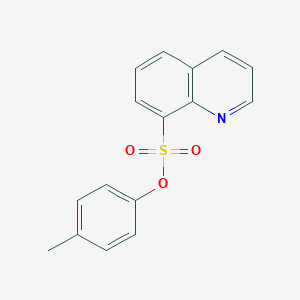

![molecular formula C19H15NO5S B277040 2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277040.png)

2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is commonly referred to as MMDA-6 and belongs to the family of phenethylamines. The synthesis of MMDA-6 is a complex process that requires careful attention to detail and the use of specialized equipment. In

Mecanismo De Acción

MMDA-6 has a unique mechanism of action that involves the activation of serotonin receptors. This compound has a high affinity for serotonin receptors and has been shown to stimulate the release of serotonin from presynaptic neurons. MMDA-6 has also been shown to inhibit the reuptake of serotonin by presynaptic neurons, leading to increased serotonin levels in the synaptic cleft. The increased levels of serotonin in the synaptic cleft have been shown to have a number of biochemical and physiological effects, including the regulation of mood, appetite, and sleep.

Biochemical and Physiological Effects:

MMDA-6 has a number of biochemical and physiological effects that have been studied extensively in scientific research. This compound has been shown to increase levels of serotonin in the synaptic cleft, leading to the regulation of mood, appetite, and sleep. Additionally, MMDA-6 has been shown to have effects on cardiovascular function, including the regulation of blood pressure and heart rate. MMDA-6 has also been shown to have effects on the immune system, including the regulation of cytokine production and immune cell activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MMDA-6 has a number of advantages and limitations for lab experiments. One advantage is its high affinity for serotonin receptors, which makes it a useful tool for studying the mechanisms of serotonin release and reuptake. Additionally, MMDA-6 has a unique mechanism of action that allows for the study of the effects of serotonin on the central nervous system and cardiovascular function. However, one limitation of MMDA-6 is its complex synthesis method, which requires specialized equipment and reagents. Additionally, MMDA-6 is a controlled substance and must be handled with care.

Direcciones Futuras

There are a number of future directions for the study of MMDA-6. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, future research could focus on the development of new compounds that have similar biochemical and physiological effects to MMDA-6 but with fewer limitations. Finally, future research could focus on the development of new therapeutic applications for MMDA-6, including the treatment of mood disorders, cardiovascular disease, and immune disorders.

Conclusion:

In conclusion, MMDA-6 is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. The synthesis of MMDA-6 is a complex process that requires careful attention to detail and the use of specialized equipment. MMDA-6 has a unique mechanism of action that involves the activation of serotonin receptors and has been shown to have a number of biochemical and physiological effects. While MMDA-6 has a number of advantages for lab experiments, it also has limitations that must be considered. Finally, there are a number of future directions for the study of MMDA-6, including the development of new synthesis methods, new compounds, and new therapeutic applications.

Métodos De Síntesis

The synthesis of MMDA-6 involves a multi-step process that requires the use of specialized equipment and reagents. The first step is the condensation of 2-methoxyphenylacetone with nitroethane to form 2-methoxyphenyl-1-nitropropene. The second step involves the reduction of 2-methoxyphenyl-1-nitropropene to 2-methoxyphenyl-1-amino-1-propanol using sodium borohydride. The third step is the cyclization of 2-methoxyphenyl-1-amino-1-propanol to form 2-methoxyphenyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate using sulfuric acid. The synthesis of MMDA-6 is a complex process that requires careful attention to detail and the use of specialized equipment.

Aplicaciones Científicas De Investigación

MMDA-6 has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been shown to have a high affinity for serotonin receptors and has been used to study the mechanisms of serotonin release and reuptake. MMDA-6 has also been used to study the effects of serotonin on the central nervous system and its role in the regulation of mood, appetite, and sleep. Additionally, MMDA-6 has been used to study the effects of serotonin on cardiovascular function and its role in the regulation of blood pressure and heart rate.

Propiedades

Nombre del producto |

2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate |

|---|---|

Fórmula molecular |

C19H15NO5S |

Peso molecular |

369.4 g/mol |

Nombre IUPAC |

(2-methoxyphenyl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate |

InChI |

InChI=1S/C19H15NO5S/c1-20-14-10-11-17(12-6-5-7-13(18(12)14)19(20)21)26(22,23)25-16-9-4-3-8-15(16)24-2/h3-11H,1-2H3 |

Clave InChI |

PBXNLQWKZCXQRP-UHFFFAOYSA-N |

SMILES |

CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC=C4OC)C=CC=C3C1=O |

SMILES canónico |

CN1C2=C3C(=C(C=C2)S(=O)(=O)OC4=CC=CC=C4OC)C=CC=C3C1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)

![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)

![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)

![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)

![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)

![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)